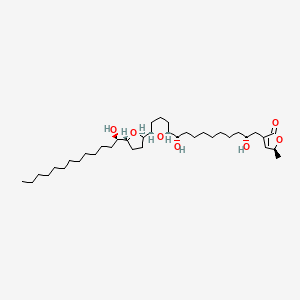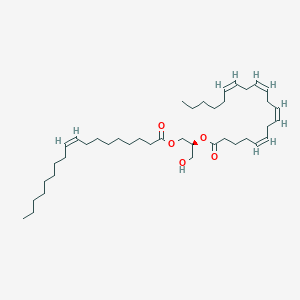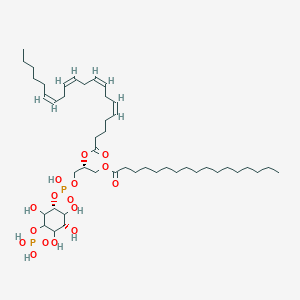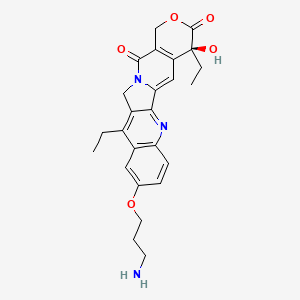
Yttrium-89
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Yttrium-89 atom is the stable isotope of yttrium with relative atomic mass 88.905848, 100 atom percent natural abundance and nuclear spin 1/2.
Scientific Research Applications
Medical Imaging and Therapy
Yttrium-89 finds significant applications in medical imaging and therapy. It is notably used in hyperpolarized magnetic resonance imaging (MRI). The isotope's properties make it suitable for nuclear magnetic resonance investigations, which has promising applications in the emerging field of hyperpolarized MRI (Tickner, Stasiuk, Duckett, & Angelovski, 2020).
Cyclotron Irradiation
This compound is crucial in the field of cyclotron irradiation, particularly for the production of Zirconium-89, which is widely used in positron emission tomography (PET). A spot-welding technique involving yttrium has led to significant improvements in the irradiation process and the quality of produced isotopes (Ellison, Valdovinos, Graves, Barnhart, & Nickles, 2016).
NMR of Pyrochlores
This compound is used in NMR studies of pyrochlores, compounds with wide-ranging technological applications, such as in radioactive waste encapsulation. The use of nonradioactive this compound provides insights into changes in local structure and ordering in these compounds (Ashbrook, Whittle, Lumpkin, & Farnan, 2006).
Alpha-Induced Reactions
In the study of immuno-PET, experiments involving alpha-induced reactions on this compound have been conducted to investigate suitable isotopes like Zirconium-89 and Niobium-90. These findings are crucial for advancing immuno-PET studies (Murata, Aikawa, Saito, Haba, Komori, Ukon, Takács, & Ditrói, 2019).
Local Structure Analysis of YSZ
This compound MAS-NMR is instrumental in analyzing the local coordination structure of yttrium ions in yttria-stabilized zirconia (YSZ), a material with significant technological applications. This analysis helps understand the distribution of oxygen vacancies around cations (Kawata, Maekawa, Nemoto, & Yamamura, 2006).
Radiochemical Dosimetry
This compound plays a vital role as a radiochemical dosimetry detector, especially in high-energy neutron fluence measurements. Its properties and reactions are essential for accurate dosimetry in various scientific and industrial applications (Chadwick, Kawano, Talou, Baugé, Hilaire, Dossantos-Uzarralde, Garrett, Becker, & Nelson, 2007).
Dynamic Nuclear Polarization NMR
This compound's utility in dynamic nuclear polarization (DNP) NMR techniques has been demonstrated, particularly in studying hydrated yttrium-doped zirconate ceramics. These studies provide insights into local environments in protonic conductors (Blanc, Sperrin, Lee, Dervişoǧlu, Yamazaki, Haile, De Paëpe, & Grey, 2014).
Hydrometallurgical Processes
Yttrium's importance in various fields, such as in phosphor powders for low-energy lighting, has led to the development of hydrometallurgical processes for its extraction from both primary and secondary sources, including waste electronic and electrical equipment (WEEE) (Innocenzi, De Michelis, Kopacek, & Vegliò, 2014).
properties
Molecular Formula |
Y |
|---|---|
Molecular Weight |
88.90584 g/mol |
IUPAC Name |
yttrium-89 |
InChI |
InChI=1S/Y/i1+0 |
InChI Key |
VWQVUPCCIRVNHF-IGMARMGPSA-N |
Isomeric SMILES |
[89Y] |
SMILES |
[Y] |
Canonical SMILES |
[Y] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-[2-(2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl)ethyl]-4-hydroxyoxan-2-one](/img/structure/B1243401.png)


![TG(16:1(9Z)/18:1(9Z)/20:4(5Z,8Z,11Z,14Z))[iso6]](/img/structure/B1243407.png)




![N-[[4-[(E)-3-(hydroxyamino)-3-oxoprop-1-enyl]phenyl]methyl]-4-pyrrolidin-1-ylbenzamide](/img/structure/B1243416.png)
![(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl (5R,6S)-6-[(1R)-1-hydroxyethyl]-3-(methoxymethyl)-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B1243417.png)
![8-[(E)-3-Bromostyryl]-3,7-dimethyl-1-propargylxanthine](/img/structure/B1243419.png)

![4-Phenyl-1-[2-[3-(3,4-dichlorophenyl)-1-(3,4,5-trimethoxybenzoyl)pyrrolidin-3-yl]ethyl]piperidine-4-carboxamide](/img/structure/B1243421.png)
